molecular formula C16H22NO2PS2 B12664926 Ammonium O,O-bis(dimethylphenyl) dithiophosphate CAS No. 85081-54-5

Ammonium O,O-bis(dimethylphenyl) dithiophosphate

Cat. No.: B12664926
CAS No.: 85081-54-5
M. Wt: 355.5 g/mol
InChI Key: QKONPSJUWRHZJU-UHFFFAOYSA-N
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Description

Ammonium O,O-bis(dimethylphenyl) dithiophosphate is a chemical compound with the molecular formula C16H22NO2PS2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes with metals, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium O,O-bis(dimethylphenyl) dithiophosphate typically involves the reaction of dimethylphenylphosphorodithioic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dimethylphenylphosphorodithioic acid+Ammonium hydroxideAmmonium O,O-bis(dimethylphenyl) dithiophosphate\text{Dimethylphenylphosphorodithioic acid} + \text{Ammonium hydroxide} \rightarrow \text{this compound} Dimethylphenylphosphorodithioic acid+Ammonium hydroxide→Ammonium O,O-bis(dimethylphenyl) dithiophosphate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ammonium O,O-bis(dimethylphenyl) dithiophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ammonium O,O-bis(dimethylphenyl) dithiophosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in various industrial processes, including metal extraction and catalysis.

Mechanism of Action

The mechanism of action of ammonium O,O-bis(dimethylphenyl) dithiophosphate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the dithiophosphate group, which acts as a chelating agent. The molecular targets and pathways involved depend on the specific application and the metal ions present.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium diethyl dithiophosphate
  • Ammonium dibutyl dithiophosphate
  • Sodium diethyl dithiocarbamate

Comparison

Ammonium O,O-bis(dimethylphenyl) dithiophosphate is unique due to its specific structure and the presence of dimethylphenyl groups. This structural difference imparts distinct properties and reactivity compared to other similar compounds. For example, its ability to form stable complexes with certain metals may differ from that of ammonium diethyl dithiophosphate or sodium diethyl dithiocarbamate.

Properties

CAS No.

85081-54-5

Molecular Formula

C16H22NO2PS2

Molecular Weight

355.5 g/mol

IUPAC Name

azanium;bis(2,3-dimethylphenoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C16H19O2PS2.H3N/c1-11-7-5-9-15(13(11)3)17-19(20,21)18-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H,20,21);1H3

InChI Key

QKONPSJUWRHZJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=S)(OC2=CC=CC(=C2C)C)[S-])C.[NH4+]

Origin of Product

United States

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